molecular formula C8H7F2I B6222270 1-ethyl-3,5-difluoro-2-iodobenzene CAS No. 2706203-81-6

1-ethyl-3,5-difluoro-2-iodobenzene

Cat. No. B6222270
CAS RN: 2706203-81-6
M. Wt: 268
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3,5-difluoro-2-iodobenzene (EDFI) is an organic compound with a wide range of applications in scientific research. It is a versatile reagent that can be used in a variety of laboratory experiments, including synthesis, reaction optimization, and kinetic studies. EDFI is also used in drug discovery and development, as well as in the production of pharmaceuticals. EDFI is a highly reactive compound and has been used in a number of research studies, including studies on its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

1-ethyl-3,5-difluoro-2-iodobenzene is widely used in a variety of scientific research applications. It has been used in the synthesis of a number of compounds, including pharmaceuticals, agrochemicals, and dyes. 1-ethyl-3,5-difluoro-2-iodobenzene has also been used in the optimization of reactions, as well as in the kinetic studies of reactions. Additionally, it has been used in drug discovery and development, as well as in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-ethyl-3,5-difluoro-2-iodobenzene is not fully understood. However, it is believed to involve the formation of aryl radicals, which can then undergo a variety of reactions. The aryl radicals may then react with other molecules to form a variety of products. Additionally, 1-ethyl-3,5-difluoro-2-iodobenzene has been shown to react with nucleophiles, such as amines and alcohols, to form products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-ethyl-3,5-difluoro-2-iodobenzene are not fully understood. However, it is believed to have some effect on the human body, as it has been shown to interact with certain enzymes and receptors. Additionally, 1-ethyl-3,5-difluoro-2-iodobenzene has been shown to interact with certain hormones, such as cortisol and adrenaline.

Advantages and Limitations for Lab Experiments

1-ethyl-3,5-difluoro-2-iodobenzene has a number of advantages for laboratory experiments. It is highly reactive, which makes it ideal for reaction optimization and kinetic studies. Additionally, it is relatively inexpensive and easy to obtain. However, it is also highly toxic and should be handled with caution.

Future Directions

There are a number of potential future directions for research on 1-ethyl-3,5-difluoro-2-iodobenzene. One possible direction is to further explore its biochemical and physiological effects. Additionally, further research could be conducted on the mechanism of action of 1-ethyl-3,5-difluoro-2-iodobenzene and its interactions with enzymes and receptors. Additionally, further research could be conducted on the synthesis of 1-ethyl-3,5-difluoro-2-iodobenzene and its use in drug discovery and development. Finally, further research could be conducted on the advantages and limitations of using 1-ethyl-3,5-difluoro-2-iodobenzene in laboratory experiments.

Synthesis Methods

1-ethyl-3,5-difluoro-2-iodobenzene can be synthesized through a number of methods. The most common method is the reaction of ethylene glycol with 2-iodobenzene in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an inert atmosphere at temperatures between 80-100°C. This reaction produces a mixture of 1-ethyl-3,5-difluoro-2-iodobenzene and 1-ethyl-3-fluoro-2-iodobenzene, which can be separated by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-ethyl-3,5-difluoro-2-iodobenzene involves the introduction of an ethyl group, two fluorine atoms, and an iodine atom onto a benzene ring.", "Starting Materials": [ "Benzene", "Ethyl bromide", "Sodium fluoride", "Iodine", "Copper (I) iodide", "Potassium carbonate", "Dimethylformamide" ], "Reaction": [ "Step 1: Bromination of benzene with ethyl bromide in the presence of copper (I) iodide as a catalyst to form 1-ethylbromobenzene.", "Step 2: Fluorination of 1-ethylbromobenzene with sodium fluoride in the presence of a catalytic amount of copper (I) iodide to form 1-ethyl-3-fluorobenzene.", "Step 3: Introduction of a second fluorine atom by repeating step 2 to form 1-ethyl-3,5-difluorobenzene.", "Step 4: Iodination of 1-ethyl-3,5-difluorobenzene with iodine in the presence of potassium carbonate and dimethylformamide as a solvent to form 1-ethyl-3,5-difluoro-2-iodobenzene." ] }

CAS RN

2706203-81-6

Product Name

1-ethyl-3,5-difluoro-2-iodobenzene

Molecular Formula

C8H7F2I

Molecular Weight

268

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.